S1P₁ Receptor Pharmacophore Validation: The 3‑Chloro‑4‑propoxy Fragment Confers Nanomolar Potency
A derivative bearing the identical 3‑chloro‑4‑propoxy‑phenyl substructure exhibits an EC₅₀ of 47 nM at the human S1P₁ receptor in a [³⁵S]-GTPγS functional binding assay [1]. In contrast, the corresponding 3‑chloro‑4‑methoxy‑phenyl analog (prepared and tested in the same patent family) shows an EC₅₀ > 1000 nM, while the unsubstituted phenyl analog is inactive up to 10 µM [2]. This 20‑fold potency difference demonstrates that the propoxy chain length and the specific chloro‑positioning are critical for productive receptor engagement.
| Evidence Dimension | S1P₁ receptor agonism (EC₅₀, nM) |
|---|---|
| Target Compound Data | Derivative containing 3‑chloro‑4‑propoxy‑phenyl: EC₅₀ = 47 nM |
| Comparator Or Baseline | 3‑Chloro‑4‑methoxy‑phenyl analog: EC₅₀ > 1000 nM; unsubstituted phenyl analog: inactive at 10 µM |
| Quantified Difference | ≥ 21‑fold improvement over the 4‑methoxy analog |
| Conditions | Human S1P₁ receptor; [³⁵S]-GTPγS binding assay (Millipore Corporation, USA) |
Why This Matters
This confirms that the 3‑chloro‑4‑propoxy‑phenyl scaffold is a validated pharmacophore; using 1-(3-chloro-4-propoxyphenyl)ethan-1-amine as a building block provides a direct entry into this active chemical space, whereas the shorter-chain analogs require additional optimization cycles to achieve comparable potency.
- [1] BindingDB Entry BDBM255785. EC₅₀ = 47 nM for 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol at S1P₁ receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=255785 View Source
- [2] US9707205B2. Akaal Pharma. S1P₁ receptor modulators. Example compounds and SAR data, including 4-methoxy and unsubstituted phenyl analogs. https://patents.google.com/patent/US9707205B2/ View Source
